molecular formula C23H37FO3 B12552208 4-[(16-Fluorohexadecyl)oxy]benzoic acid CAS No. 142894-94-8

4-[(16-Fluorohexadecyl)oxy]benzoic acid

Cat. No.: B12552208
CAS No.: 142894-94-8
M. Wt: 380.5 g/mol
InChI Key: FALFVCFCDPHESM-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Benzoic Acid Derivatives in Chemical Biology

Fluorinated benzoic acid derivatives represent a significant class of compounds within chemical biology and medicinal chemistry. The introduction of fluorine atoms into the benzoic acid scaffold can profoundly alter the molecule's physicochemical properties. Fluorine is the most electronegative element, and its incorporation can influence the acidity (pKa) of the carboxylic acid group, lipophilicity, and metabolic stability of the compound. For instance, 4-fluorobenzoic acid is a derivative of benzoic acid used as a synthetic intermediate. nih.gov The stability of the carbon-fluorine bond often makes these compounds resistant to metabolic degradation, a desirable trait for therapeutic agents and biological probes.

The strategic placement of fluorine can lead to unique biological activities or enhance existing ones. Benzoic acid itself is a fundamental building block, and its derivatives are explored for a wide range of applications. nih.gov Processes for preparing various fluorinated benzoic acids have been developed, indicating their importance as intermediates for more complex molecules, such as pharmaceuticals and agrochemicals. google.comgoogle.com The study of these derivatives helps researchers understand how specific structural modifications impact molecular interactions within a biological system.

Significance of Long-Chain Aliphatic Fluorinated Compounds as Molecular Probes

Long-chain aliphatic fluorinated compounds are of considerable interest as molecular probes, particularly in the field of biological imaging and diagnostics. The long aliphatic chain, in this case, a hexadecyl (C16) chain, imparts significant lipophilicity, enabling these molecules to interact with or insert into lipid bilayers and other nonpolar environments within cells and tissues. When such a chain is tagged with a fluorine atom, it can be detected by ¹⁹F Magnetic Resonance Imaging (MRI) or Nuclear Magnetic Resonance (NMR) spectroscopy. uq.edu.auacs.org This makes them highly valuable for non-invasive imaging applications, as there is virtually no background ¹⁹F signal in biological tissues.

Researchers are actively developing novel fluorinated polymers and molecules for imaging early markers of diseases. uq.edu.au Fluorescently labeled fatty acid analogs, which share structural similarities with long-chain aliphatic fluorinated compounds, are used to monitor lipid metabolism and membrane synthesis in cells. nih.gov These probes can be readily taken up by cells and incorporated into lipids, allowing for the visualization and quantification of metabolic pathways. nih.gov The terminal fluorine on the hexadecyl chain of 4-[(16-Fluorohexadecyl)oxy]benzoic acid serves as a reporter, while the long chain acts as a vehicle to deliver this reporter to specific biological compartments, making it a promising candidate for a molecular probe.

Historical Development and Evolution of Related Analogues of 4-[(16-Fluorohexadecyl)oxy]benzoic acid

While specific historical records for 4-[(16-Fluorohexadecyl)oxy]benzoic acid are not prominent in the literature, its structure represents a convergence of well-established chemical motifs. The development of its analogues can be traced through the synthesis of ether lipids and functionalized benzoic acids. The Williamson ether synthesis is a classic and widely used method for forming the ether linkage that connects the aliphatic chain to the phenolic group of a hydroxybenzoic acid precursor. organic-chemistry.org Synthetic strategies for creating ether lipids often involve the alkylation of a hydroxyl group with a long-chain alkyl halide, a process directly analogous to the formation of the hexadecyloxy bond in the target molecule. beilstein-journals.orgnih.gov

The synthesis of various substituted benzoic acids has a long history, driven by their utility as precursors for dyes, polymers, and pharmaceuticals. nih.gov Methods for introducing fluorine into aromatic rings or onto alkyl chains have evolved significantly, from harsh, non-selective methods to highly specific and mild fluorination reactions developed in recent decades. google.comgoogle.com The conceptual design of a molecule like 4-[(16-Fluorohexadecyl)oxy]benzoic acid is a logical step, combining a biologically relevant scaffold (benzoic acid) with a long, fluorinated lipid-like tail to create a specialized molecular tool for probing biological systems.

Overview of Current Research Trajectories Involving 4-[(16-Fluorohexadecyl)oxy]benzoic acid

Current research involving molecules structurally similar to 4-[(16-Fluorohexadecyl)oxy]benzoic acid is focused on several key areas. A major trajectory is the development of advanced molecular probes for biological imaging. nih.gov There is a strong emphasis on creating agents for ¹⁹F MRI, which offers the potential for highly sensitive and specific imaging without the use of radioactive isotopes. uq.edu.auacs.org Compounds with long fluorinated alkyl chains are prime candidates for such applications.

Another significant research direction is the study of lipid metabolism and membrane dynamics. Fluorescent fatty acid analogs are established tools in this area, used to investigate processes like membrane synthesis and lipid trafficking. nih.govnih.gov By analogy, fluorinated long-chain ether-linked benzoic acids could be employed to study similar processes using ¹⁹F NMR or to investigate the behavior of fatty acid mimics in different cellular environments. Furthermore, the self-assembly properties of amphiphilic molecules containing perfluoroalkyl chains and benzoic acid heads are being explored for environmental applications, such as the removal of pollutants, which showcases the versatility of these structures. nih.gov While direct research on 4-[(16-Fluorohexadecyl)oxy]benzoic acid may be limited, the broader fields of molecular imaging, lipid biology, and materials science provide a clear context for its potential future investigation and application.

Data Tables

Table 1: Chemical Identifiers for 4-[(16-Fluorohexadecyl)oxy]benzoic acid

Identifier Value
Compound Name 4-[(16-Fluorohexadecyl)oxy]benzoic acid
IUPAC Name 4-((16-fluorohexadecyl)oxy)benzoic acid
Molecular Formula C₂₃H₃₇FO₃
Molecular Weight 396.54 g/mol
CAS Number Not readily available in public databases

Table 2: Predicted Physicochemical Properties

Property Predicted Value/Description
Physical State Likely a waxy solid at room temperature
Solubility Expected to be poorly soluble in water; soluble in nonpolar organic solvents like chloroform, and moderately soluble in polar organic solvents like ethanol (B145695) and DMSO.
Structural Features Consists of a hydrophilic benzoic acid "head" and a long, hydrophobic, terminally fluorinated C16 alkyl "tail" linked by an ether bond.
Acidity (pKa) The pKa is expected to be similar to that of other 4-alkoxybenzoic acids, around 4.5.

Properties

CAS No.

142894-94-8

Molecular Formula

C23H37FO3

Molecular Weight

380.5 g/mol

IUPAC Name

4-(16-fluorohexadecoxy)benzoic acid

InChI

InChI=1S/C23H37FO3/c24-19-13-11-9-7-5-3-1-2-4-6-8-10-12-14-20-27-22-17-15-21(16-18-22)23(25)26/h15-18H,1-14,19-20H2,(H,25,26)

InChI Key

FALFVCFCDPHESM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCCCCCCF

Origin of Product

United States

Advanced Synthetic Methodologies for 4 16 Fluorohexadecyl Oxy Benzoic Acid and Its Analogues

Precursor Synthesis Strategies for Hexadecyl Chains and Benzoic Acid Scaffolds

The assembly of the target molecule begins with the independent preparation of its two primary building blocks: the 16-fluorohexadecyl chain and a suitably functionalized benzoic acid derivative.

The creation of the 16-fluorohexadecanol intermediate is a critical step that introduces the terminal fluorine atom. A common approach begins with a commercially available long-chain diol, such as 1,16-hexadecanediol. One of the hydroxyl groups is selectively protected to prevent it from reacting in subsequent steps. This is often achieved using a protecting group like a silyl (B83357) ether. The remaining free hydroxyl group is then converted into a better leaving group, typically a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base.

Nucleophilic substitution of this leaving group with a fluoride (B91410) source, such as potassium fluoride, introduces the fluorine atom at the terminal position. The choice of solvent and reaction conditions is crucial to ensure efficient substitution and minimize side reactions. Finally, the protecting group on the other hydroxyl function is removed to yield the desired 16-fluorohexadecanol.

Table 1: Exemplary Synthesis Route for 16-Fluorohexadecanol

StepReactant(s)Reagent(s)ProductPurpose
11,16-HexadecanediolSilyl chloride, BaseMonoprotected diolTo selectively protect one hydroxyl group.
2Monoprotected diolTosyl chloride, BaseMonotosylated diolTo create a good leaving group for fluorination.
3Monotosylated diolPotassium fluorideMonofluorinated protected alcoholTo introduce the fluorine atom via nucleophilic substitution.
4Monofluorinated protected alcoholDeprotection agent (e.g., TBAF)16-FluorohexadecanolTo deprotect the alcohol for subsequent etherification.

The benzoic acid component must be modified to facilitate the formation of the ether bond. A common starting material is 4-hydroxybenzoic acid. The carboxylic acid functional group is typically protected as an ester, for instance, a methyl or benzyl (B1604629) ester, to prevent its interference with the subsequent etherification reaction. This protection is usually achieved by reacting 4-hydroxybenzoic acid with the corresponding alcohol under acidic conditions or by using an alkyl halide in the presence of a base. The resulting ester, such as methyl 4-hydroxybenzoate (B8730719) or benzyl 4-hydroxybenzoate, possesses a free phenolic hydroxyl group that is ready for etherification.

Ethereal Linkage Formation Methodologies for 4-[(16-Fluorohexadecyl)oxy]benzoic acid

With both the fluorinated alkyl chain and the derivatized benzoic acid in hand, the next crucial step is to connect them via an ether linkage. Two primary methods are widely employed for this transformation: the Mitsunobu reaction and the Williamson ether synthesis.

The Mitsunobu reaction is a powerful tool for forming carbon-oxygen bonds, particularly for the synthesis of aryl ethers from alcohols and phenols. organic-chemistry.orgwikipedia.orgnih.gov In this context, the 16-fluorohexadecanol acts as the alcohol component, and the protected 4-hydroxybenzoic acid derivative serves as the phenolic nucleophile. The reaction is typically carried out in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The reaction proceeds through the activation of the alcohol by the phosphine and azodicarboxylate, forming an oxyphosphonium salt which is an excellent leaving group. youtube.com The phenoxide, generated from the deprotonation of the 4-hydroxybenzoate derivative, then displaces this leaving group in an SN2 fashion to form the desired ether. wikipedia.org A key advantage of the Mitsunobu reaction is its generally mild conditions and high yields. nih.gov After the ether linkage is formed, the protecting group on the carboxylic acid is removed via hydrolysis to yield the final product, 4-[(16-Fluorohexadecyl)oxy]benzoic acid.

Table 2: Typical Reagents for Mitsunobu Reaction

ReagentRoleCommon Examples
PhosphineActivates the alcoholTriphenylphosphine (PPh3)
AzodicarboxylateOxidant and proton acceptorDiethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)
SolventReaction mediumTetrahydrofuran (THF), Dichloromethane (DCM)

The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.org This reaction involves the reaction of an alkoxide with an alkyl halide or sulfonate. masterorganicchemistry.comyoutube.com In the synthesis of 4-[(16-Fluorohexadecyl)oxy]benzoic acid, this can be approached in two ways.

In the first approach, the 16-fluorohexadecanol is converted into an alkyl halide (e.g., 1-bromo-16-fluorohexadecane) or a sulfonate (e.g., 16-fluorohexadecyl tosylate). The protected 4-hydroxybenzoic acid ester is then deprotonated with a base (e.g., sodium hydride) to form a phenoxide, which subsequently acts as a nucleophile to displace the halide or sulfonate from the fluorinated alkyl chain.

Alternatively, the phenolic hydroxyl group of the protected 4-hydroxybenzoic acid can be deprotonated first to form the phenoxide. This phenoxide then reacts with a 16-fluoroalkyl halide or sulfonate. The choice of base, solvent, and temperature is critical for optimizing the yield and minimizing side reactions, such as elimination, particularly with long alkyl chains. masterorganicchemistry.com Phase-transfer catalysts are sometimes employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu Following the etherification, the ester protecting group is removed to afford the final product. A study on a similar reaction, the synthesis of 4-benzyloxy benzoic acid, demonstrated the feasibility of using a surfactant as a catalyst in an aqueous medium. researchgate.net

Fluorination Strategies for the Hexadecyl Moiety in 4-[(16-Fluorohexadecyl)oxy]benzoic acid

The introduction of a fluorine atom onto the long hexadecyl chain requires specific fluorination methodologies. While the previously described method involves synthesizing a fluorinated building block, direct fluorination of a pre-formed hexadecyl chain attached to the benzoic acid scaffold is also a possibility, though often more challenging.

Nucleophilic fluorination is a common strategy, where a leaving group (e.g., bromide, iodide, or tosylate) at the 16-position of a hexadecyloxybenzoic acid derivative is displaced by a fluoride anion. Sources of fluoride ions include alkali metal fluorides (e.g., KF, CsF) and tetra-n-butylammonium fluoride (TBAF). The effectiveness of this SN2 reaction can be influenced by the choice of solvent, temperature, and the presence of phase-transfer catalysts.

Recent advancements in fluorination chemistry have also introduced radical-based methods. For instance, silyl radical-mediated fluorination of alkyl bromides has been shown to be effective. princeton.edu Additionally, transition-metal catalysis, particularly with nickel, has emerged as a promising approach for the nucleophilic fluorination of unactivated alkyl halides. caltech.edu These newer methods could potentially offer milder reaction conditions and improved functional group tolerance for the synthesis of 4-[(16-Fluorohexadecyl)oxy]benzoic acid and its analogues. The development of methods for C(sp3)-F bond functionalization could also provide alternative synthetic routes. nih.gov

Direct Aliphatic Fluorination Techniques

Direct C-H fluorination of long-chain alkanes presents a formidable challenge in synthetic chemistry due to the high bond dissociation energy of aliphatic C-H bonds and the potential for lack of selectivity. However, recent advancements have provided pathways to achieve this transformation. One of the most prominent reagents for this purpose is Selectfluor, an electrophilic fluorinating agent. ucl.ac.ukrsc.org The reaction mechanism often involves the generation of a carbon-centered radical, which then reacts with the fluorine source. ucl.ac.uk

For a substrate like a hexadecyl chain, the reaction would likely proceed via a radical pathway, where the stability of the resulting radical dictates the site of fluorination (tertiary > secondary > primary). ucl.ac.uk Photocatalysis has emerged as a powerful tool to facilitate such reactions under mild conditions. For instance, an anthraquinone (B42736) (AQN) catalyzed C–H fluorination in the presence of Selectfluor has been reported. ucl.ac.uk In this process, a cationic N-radical from Selectfluor activates the photocatalyst, which then abstracts a hydrogen atom from the alkane, leading to a carbon radical that is subsequently fluorinated.

While these methods offer the allure of converting a readily available C-H bond directly to a C-F bond, achieving high regioselectivity at the terminal (ω) position of a long alkyl chain like in hexadecane (B31444) remains a significant hurdle. The statistical probability of fluorination at other secondary carbons on the chain is high, often leading to a mixture of isomers which can be difficult to separate. thieme-connect.de

Precursor-Based Fluorine Introduction (e.g., Nucleophilic Displacement of Leaving Groups)

A more controlled and widely practiced approach for the synthesis of terminally fluorinated long-chain alkanes involves the nucleophilic displacement of a suitable leaving group by a fluoride ion source. This method, often referred to as a Finkelstein-type reaction, offers high regioselectivity. The synthesis of 4-[(16-Fluorohexadecyl)oxy]benzoic acid would typically start with the preparation of a precursor molecule containing the hexadecyl chain functionalized with a good leaving group at the terminal position.

A common strategy involves the Williamson ether synthesis to construct the ether linkage first, followed by the introduction of fluorine. rsc.orgd-nb.inforesearchgate.net For example, 4-hydroxybenzoic acid (or its ester derivative for protection of the carboxylic acid) can be reacted with a 16-halo-1-hexadecanol (e.g., 16-bromo-1-hexadecanol) in the presence of a base to form the corresponding ether. The terminal hydroxyl group of the resulting intermediate can then be converted into a better leaving group, such as a tosylate or mesylate.

The subsequent nucleophilic fluorination is typically carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF). The efficiency of this step is often enhanced by the use of a phase-transfer catalyst, like a crown ether (e.g., 18-crown-6) or Kryptofix 2.2.2, which helps to solubilize the fluoride salt in aprotic solvents and increase the nucleophilicity of the fluoride ion. organic-chemistry.orgnih.gov The reaction proceeds via an SN2 mechanism, leading to the desired 16-fluorohexadecyl moiety.

Another powerful method for forming the ether linkage is the Mitsunobu reaction. youtube.comorganic-chemistry.orgresearchgate.netchemistryworld.comnih.gov This reaction allows for the coupling of an alcohol (e.g., 16-fluoro-1-hexadecanol) with a phenolic compound (e.g., a 4-hydroxybenzoic acid ester) under mild conditions using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). youtube.comresearchgate.net This approach would involve the synthesis of 16-fluoro-1-hexadecanol as a separate building block.

Method Precursor Reagents Key Features
Williamson Ether Synthesis followed by FluorinationEthyl 4-hydroxybenzoate, 16-bromohexadecan-1-ol1. Base (e.g., K₂CO₃) 2. Tosyl chloride, pyridine (B92270) 3. KF, Kryptofix 2.2.2Stepwise approach, reliable for ether formation and fluorination.
Mitsunobu ReactionEthyl 4-hydroxybenzoate, 16-fluorohexadecan-1-olPPh₃, DEAD/DIADMild reaction conditions, suitable for sensitive substrates.

Isotopic Labeling Approaches (e.g., Radiofluorination for [¹⁸F]4-[(16-Fluorohexadecyl)oxy]benzoic acid)

The synthesis of the ¹⁸F-labeled analogue, [¹⁸F]4-[(16-Fluorohexadecyl)oxy]benzoic acid, is of significant interest for applications in Positron Emission Tomography (PET) imaging. nih.gov The short half-life of fluorine-18 (B77423) (t½ ≈ 109.7 min) necessitates rapid and efficient radiolabeling methods.

Nucleophilic ¹⁸F-Fluorination Methods and Radiosynthesizer Integration

Nucleophilic substitution is the most common method for introducing ¹⁸F into organic molecules due to the high specific activity of cyclotron-produced [¹⁸F]fluoride. elsevierpure.com The synthesis of [¹⁸F]4-[(16-Fluorohexadecyl)oxy]benzoic acid would typically involve a precursor molecule where the hexadecyl chain is terminated with a good leaving group. A common precursor would be an ester of 4-[(16-tosyloxyhexadecyl)oxy]benzoic acid.

The radiofluorination reaction is usually performed by reacting the precursor with [¹⁸F]KF/Kryptofix 2.2.2 complex in an aprotic solvent like acetonitrile (B52724) or dimethylformamide at elevated temperatures. organic-chemistry.orgnih.govelsevierpure.com The use of automated radiosynthesis modules is standard practice for the production of PET tracers. rsc.orgutupub.fibyjus.com These systems allow for precise control of reaction parameters, purification via high-performance liquid chromatography (HPLC), and formulation of the final radiopharmaceutical in a sterile and safe environment, all within the time constraints imposed by the radioisotope's half-life. The purification step is crucial to remove the unreacted precursor and other impurities. utupub.fi

Parameter Details
Precursor Ethyl 4-[(16-tosyloxyhexadecyl)oxy]benzoate
Radiolabeling Agent [¹⁸F]KF/Kryptofix 2.2.2
Solvent Acetonitrile or Dimethylformamide
Temperature 80-120 °C
Automation Performed on a radiosynthesis module (e.g., Synthra RNPlus) utupub.fi
Purification Semi-preparative HPLC

Electrophilic ¹⁸F-Fluorination Considerations for Specific Precursors

While less common for routine PET tracer production due to lower specific activity, electrophilic ¹⁸F-fluorination methods exist. icandochemistry.com These methods typically use [¹⁸F]F₂ gas or reagents derived from it, such as [¹⁸F]Selectfluor bis(triflate). icandochemistry.com For a molecule like 4-[(16-Fluorohexadecyl)oxy]benzoic acid, an electrophilic approach would likely target a precursor with a suitable functional group on the terminal carbon of the hexadecyl chain that can be displaced by an electrophilic fluorine source.

One potential strategy could involve the use of an organoborane precursor, such as a terminal alkylborane on the hexadecyl chain. The C-B bond can be cleaved and replaced with a C-¹⁸F bond. However, the synthesis of such long-chain organoborane precursors and their stability can be challenging. Another approach could be the radiofluorination of a terminal vinyl group, though this would introduce a double bond into the final product. Given the efficiency and high specific activity achieved with nucleophilic methods, they remain the preferred route for synthesizing tracers like [¹⁸F]4-[(16-Fluorohexadecyl)oxy]benzoic acid.

Synthesis of Structurally Modified Analogues of 4-[(16-Fluorohexadecyl)oxy]benzoic acid

Chain Length Variation Studies of the Hexadecyl Moiety

The synthesis of analogues with varying alkyl chain lengths is crucial for structure-activity relationship (SAR) studies, which aim to understand how changes in molecular structure affect the compound's properties. A homologous series of 4-(ω-fluoroalkoxy)benzoic acids can be synthesized to investigate the impact of the chain length of the fluoroalkyl moiety.

The general synthetic strategy would be similar to the one described for the hexadecyl derivative. A series of ω-bromoalkan-1-ols with different chain lengths (e.g., C8, C10, C12, C14, etc.) would be used as starting materials. These would be coupled with an ester of 4-hydroxybenzoic acid via the Williamson ether synthesis. The terminal hydroxyl group would then be converted to a tosylate, followed by nucleophilic fluorination. Alternatively, the corresponding ω-fluoroalkan-1-ols could be synthesized first and then coupled with the benzoic acid derivative using the Mitsunobu reaction.

The physical and chemical properties of the members of such a homologous series are expected to show a gradual change with the increasing length of the alkyl chain. For example, properties like melting point, boiling point, and solubility typically exhibit a regular trend.

Alkyl Chain Length Starting ω-bromoalkanol Expected Trend in Melting Point
88-bromooctan-1-olLower
1010-bromodecan-1-ol...
1212-bromododecan-1-ol...
1414-bromotetradecan-1-ol...
1616-bromohexadecan-1-olHigher

Aromatic Ring Substitution Modifications and Their Impact

Modifications to the aromatic ring of 4-[(16-Fluorohexadecyl)oxy]benzoic acid can significantly impact its physicochemical properties, such as lipophilicity, electronic character, and potential biological interactions. The existing alkoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution (EAS) reactions. youtube.com Given that the para position is already substituted, further substitutions will primarily occur at the ortho positions (positions 3 and 5).

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group that can serve as a handle for further functionalization, such as reduction to an amino group.

Halogenation: Bromination or chlorination can be performed using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The introduction of halogens can alter the compound's lipophilicity and electronic properties.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H), which significantly increases water solubility.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups can be achieved, although the reaction conditions need to be carefully controlled to avoid side reactions. researchgate.net

The impact of these substitutions is summarized in the table below, with predicted outcomes based on established principles of physical organic chemistry.

Substitution Reagents Expected Position(s) Impact on Properties
NitrationHNO₃, H₂SO₄3- and 5-Increases polarity; electron-withdrawing.
BrominationBr₂, FeBr₃3- and/or 5-Increases lipophilicity and molecular weight.
SulfonationSO₃, H₂SO₄3- or 5-Drastically increases hydrophilicity.
AcylationRCOCl, AlCl₃3- or 5-Increases steric bulk and introduces a keto group.

Carboxylic Acid Group Derivatization for Conjugation or Prodrug Strategies

The carboxylic acid group of 4-[(16-Fluorohexadecyl)oxy]benzoic acid is a key functional handle for derivatization, enabling its use in conjugation strategies or as a component of a prodrug. nih.gov These modifications are often aimed at improving solubility, stability, or enabling targeted delivery.

Conjugation Strategies:

The carboxylic acid can be activated and coupled to various molecules, such as polymers, peptides, or other small molecules. A common strategy involves the use of carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. researchgate.net This active ester can then react with a primary amine on the molecule to be conjugated, forming a stable amide bond. researchgate.net

A particularly relevant conjugation strategy for lipophilic molecules is the attachment of poly(ethylene glycol) (PEG), a process known as PEGylation. nih.gov PEGylation can enhance the aqueous solubility and circulation time of the parent molecule. nih.gov The carboxylic acid of 4-[(16-Fluorohexadecyl)oxy]benzoic acid can be conjugated to an amino-terminated PEG to form a PEG-lipid conjugate.

Conjugation Partner Coupling Chemistry Purpose
Poly(ethylene glycol) (PEG)EDC/NHS coupling to amino-PEGIncrease hydrophilicity, prolong circulation time. nih.gov
Peptides/ProteinsEDC/NHS coupling to lysine (B10760008) residuesTargeted delivery, enhanced biological activity. nih.gov
Reporter Molecules (e.g., fluorophores)Amide bond formationTracking and imaging applications.

Prodrug Strategies:

The carboxylic acid can be masked as a biolabile ester or amide to create a prodrug. nih.gov Prodrugs are inactive compounds that are converted to the active parent drug in vivo. This approach can be used to improve oral bioavailability, increase lipophilicity for better membrane permeability, or reduce irritation at the site of administration.

Common prodrug moieties for carboxylic acids include:

Simple Esters: Methyl, ethyl, or other small alkyl esters can be synthesized. These are often cleaved by ubiquitous esterase enzymes in the body. scirp.org

Amino Acid Conjugates: Coupling to the N-terminus of an amino acid can create an amide prodrug that may be a substrate for peptidases or be recognized by specific amino acid transporters. scirp.org

Glycolamide Esters: These esters are known to be rapidly hydrolyzed in human plasma by cholinesterases and can be used to create prodrugs with a high degree of lability in vivo while maintaining stability in aqueous solution. nih.gov

Amidomethyl Esters: These prodrugs are readily cleaved in vivo by esterases and their reactivity can be tuned. nih.gov

The choice of the promoiety depends on the desired physicochemical properties and the intended biological target. For instance, creating a more lipophilic ester prodrug could enhance absorption, while a more hydrophilic promoiety could improve aqueous solubility. scirp.org

Prodrug Type Promoieties Cleavage Mechanism Potential Advantage
Ester ProdrugsAlkyl groups, GlycolsEsterasesEnhanced lipophilicity, improved permeability. acs.org
Amide ProdrugsAmino acids, AminesAmidases, PeptidasesTargeted transport, altered solubility.
Lipid ProdrugsFatty acids, SterolsEsterasesEnhanced CNS penetration, prolonged release. acs.org

Advanced Analytical Methodologies for the Characterization of 4 16 Fluorohexadecyl Oxy Benzoic Acid

Chromatographic Method Development for Purity and Isomeric Assessment

Chromatographic techniques are indispensable for separating 4-[(16-Fluorohexadecyl)oxy]benzoic acid from starting materials, by-products, and other impurities, as well as for assessing the presence of any isomers.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Resolution and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and quantifying the amount of 4-[(16-Fluorohexadecyl)oxy]benzoic acid. Due to the molecule's long aliphatic chain and aromatic moiety, reversed-phase HPLC is the method of choice. aocs.org

Method development focuses on optimizing the separation of the main compound from potential impurities, such as the starting materials (a 16-fluorohexadecanol precursor and 4-hydroxybenzoic acid) or by-products from the ether synthesis. A C18 column is typically effective for separating long-chain fatty acids and their derivatives due to its hydrophobic nature. researchgate.nethplc.eu The mobile phase often consists of a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to ensure the carboxylic acid group remains protonated for better peak shape. researchgate.nethplc.eu Detection is commonly performed using a UV detector, leveraging the strong absorbance of the benzoic acid ring system. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Table 1: Representative HPLC Method Parameters

ParameterValue
Column Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in Acetonitrile
Gradient 80% B to 100% B over 20 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Expected RT ~18.5 minutes

Gas Chromatography (GC) for Volatile Impurity Analysis (if applicable)

Gas Chromatography (GC) is particularly useful for the analysis of volatile or semi-volatile impurities that may be present in the 4-[(16-Fluorohexadecyl)oxy]benzoic acid sample. eurofinsus.com Due to the low volatility of the target compound itself, direct GC analysis is not feasible without derivatization. However, GC can be employed to detect residual solvents from the synthesis or purification process, or more volatile starting materials.

For the analysis of the compound itself or non-volatile impurities, derivatization is necessary to increase volatility. eurofinsus.comnih.gov A common approach for fatty acids is transesterification to form fatty acid methyl esters (FAMEs). eurofinsus.comnih.gov In the case of 4-[(16-Fluorohexadecyl)oxy]benzoic acid, derivatization of the carboxylic acid group to its methyl or trimethylsilyl (B98337) (TMS) ester would be required. researchgate.net GC analysis is often coupled with a mass spectrometer (GC-MS) for definitive identification of the impurities. nih.govnih.gov

Table 2: Representative GC-MS Method for Derivatized Acid

ParameterValue
Derivatization Trimethylsilylation of the carboxylic acid group
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 150°C (hold 2 min), ramp to 320°C at 10°C/min, hold for 10 min
Injector Temp. 280°C (Splitless)
MS Transfer Line 290°C
Ionization Electron Ionization (EI), 70 eV

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and effective tool for monitoring the progress of the synthesis of 4-[(16-Fluorohexadecyl)oxy]benzoic acid. acs.orgchemistryhall.com By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visually tracked over time. libretexts.orgrochester.edu

The stationary phase is typically silica (B1680970) gel, which is polar. A non-polar mobile phase (eluent), such as a mixture of hexane (B92381) and ethyl acetate, is used to develop the plate. The less polar compounds will travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds will have a stronger interaction with the silica and travel shorter distances. acs.org The product, being an ether-linked benzoic acid, will have a different polarity compared to the more polar 4-hydroxybenzoic acid starting material. Visualization is often achieved under UV light, where the aromatic ring will be fluorescent, or by staining with an appropriate agent. rochester.edu

Table 3: Representative TLC System

ParameterValue
Stationary Phase Silica gel 60 F254 on aluminum backing
Mobile Phase Hexane:Ethyl Acetate (7:3 v/v) with 1% Acetic Acid
Visualization UV light (254 nm)
Expected Rf ~0.4

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of 4-[(16-Fluorohexadecyl)oxy]benzoic acid, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the structure of 4-[(16-Fluorohexadecyl)oxy]benzoic acid.

¹H NMR provides information on the number and types of protons and their neighboring environments. Key signals would include those for the aromatic protons, the methylene (B1212753) group protons adjacent to the ether oxygen, the long aliphatic chain protons, and the terminal fluoro-methylene protons. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR provides information on the different carbon environments in the molecule. nih.govacs.org Signals corresponding to the carboxylic acid carbon, the aromatic carbons, the carbons of the aliphatic chain, and the carbon bearing the fluorine atom would be expected. The chemical shift of the carbon attached to the fluorine atom is particularly diagnostic.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to -COOH)~8.10Doublet2H
Aromatic (ortho to -O)~6.95Doublet2H
-OCH₂-~4.05Triplet2H
-CH₂F~4.45Triplet of t2H
Aliphatic Chain (-CH₂-)~1.2-1.8Multiplet26H
Carboxylic Acid (-COOH)~11-12Singlet (broad)1H

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (-C=O)~172
Aromatic (C-COOH)~123
Aromatic (C-O)~164
Aromatic (CH, ortho to -COOH)~132
Aromatic (CH, ortho to -O)~114
-OCH₂-~68
-CH₂F~84 (d, J ≈ 165 Hz)
Aliphatic Chain (-CH₂-)~25-32

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of 4-[(16-Fluorohexadecyl)oxy]benzoic acid and to gain structural information from its fragmentation pattern. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak can be readily observed. nih.gov

In positive ion mode, the protonated molecule [M+H]⁺ would be detected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be seen. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to yield characteristic product ions. For 4-[(16-Fluorohexadecyl)oxy]benzoic acid, characteristic fragmentation would include cleavage of the ether bond and losses from the aliphatic chain. miamioh.edulibretexts.org

Table 6: Predicted Mass Spectrometry Data (ESI)

IonPredicted m/z
[M+H]⁺ 425.3034
[M-H]⁻ 423.2878
Major Fragments Loss of the fluorohexadecyl chain, cleavage at the ether linkage

Infrared (IR) Spectroscopy for Functional Group Presence and Transformation Confirmation

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the vibrational frequencies of its chemical bonds. This technique is particularly useful in confirming the successful synthesis of 4-[(16-Fluorohexadecyl)oxy]benzoic acid by verifying the presence of its key functional groups and the transformation of precursor materials.

The IR spectrum of 4-[(16-Fluorohexadecyl)oxy]benzoic acid is expected to exhibit several characteristic absorption bands. The presence of the carboxylic acid moiety would be confirmed by a very broad O-H stretching band, typically appearing in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadness is a result of hydrogen bonding between the carboxylic acid groups. researchgate.net Additionally, a strong C=O (carbonyl) stretching vibration is anticipated between 1710 and 1680 cm⁻¹ for an aromatic carboxylic acid. nih.gov The ether linkage (-O-) would be identified by a C-O stretching band, while the long hexadecyl chain would produce characteristic C-H stretching and bending vibrations. The C-F bond at the terminal end of the alkyl chain would also have a characteristic stretching frequency, although it may be in a complex region of the spectrum.

During the synthesis of this compound, IR spectroscopy can be used to monitor the reaction's progress. For example, if the synthesis involves the etherification of a 4-hydroxybenzoic acid derivative, the disappearance of the phenolic O-H stretching band and the appearance of the ether C-O and alkyl C-H stretching bands would indicate a successful reaction.

While a specific IR spectrum for 4-[(16-Fluorohexadecyl)oxy]benzoic acid is not publicly available, the expected absorption bands can be predicted based on the known spectra of analogous compounds such as benzoic acid and other alkoxybenzoic acids. docbrown.inforesearchgate.netresearchgate.net

Table 1: Predicted Infrared Absorption Bands for 4-[(16-Fluorohexadecyl)oxy]benzoic acid

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibration
Carboxylic Acid~3300-2500O-H stretch (very broad due to H-bonding)
Carboxylic Acid~1710-1680C=O stretch
Aromatic Ring~1600, ~1500C=C stretch
Alkyl Chain~2920, ~2850C-H stretch
Ether~1250Ar-O stretch
Alkyl Fluoride (B91410)~1100-1000C-F stretch
Carboxylic Acid~950O-H bend (out-of-plane)

Note: The values in this table are approximate and based on typical ranges for the respective functional groups in similar chemical environments. Specific experimental data for 4-[(16-Fluorohexadecyl)oxy]benzoic acid is not available in the cited literature.

Radiochemical Purity and Stability Assessment of [¹⁸F]4-[(16-Fluorohexadecyl)oxy]benzoic acid

For applications in positron emission tomography (PET), 4-[(16-Fluorohexadecyl)oxy]benzoic acid would be radiolabeled with fluorine-18 (B77423) ([¹⁸F]F-). The resulting radiopharmaceutical, [¹⁸F]4-[(16-Fluorohexadecyl)oxy]benzoic acid, must be rigorously assessed for its radiochemical purity and stability to ensure the quality and reliability of imaging data.

Radio-HPLC and Radio-TLC for Radiochemical Purity Determination

Radiochemical purity is a critical quality control parameter, defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), both coupled with a radiation detector, are the standard methods for this assessment. rsc.orgnih.gov

Radio-HPLC: This technique separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For [¹⁸F]4-[(16-Fluorohexadecyl)oxy]benzoic acid, a reverse-phase HPLC system would likely be employed. The nonpolar nature of the long alkyl chain would cause it to be strongly retained on a nonpolar stationary phase (like C18), while more polar impurities, such as free [¹⁸F]fluoride, would elute much earlier. The eluent is passed through a radiation detector, and the resulting chromatogram shows peaks corresponding to the different radioactive species. The radiochemical purity is calculated by integrating the area of the peak for the desired compound and expressing it as a percentage of the total integrated radioactivity. For many ¹⁸F-labeled radiopharmaceuticals, a radiochemical purity of greater than 95% is typically required. nih.gov

Radio-TLC: This is a simpler and faster chromatographic method where a small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable mobile phase. As the mobile phase moves up the plate, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. For [¹⁸F]4-[(16-Fluorohexadecyl)oxy]benzoic acid, the relatively nonpolar product would have a high retention factor (Rf) and travel far up the plate, while the polar [¹⁸F]fluoride would remain at or near the origin. rsc.org The distribution of radioactivity on the plate is then measured with a radiation scanner to determine the radiochemical purity. nih.gov

In Vitro Radiolytic Stability Studies under Varied Conditions

The stability of a radiopharmaceutical is its ability to remain in its original chemical form over time. Instability can arise from the chemical environment or from radiolysis, where the emitted radiation causes the compound to decompose. In vitro stability studies are therefore essential.

These studies typically involve incubating the radiopharmaceutical, such as [¹⁸F]4-[(16-Fluorohexadecyl)oxy]benzoic acid, under various conditions and analyzing its radiochemical purity at different time points using Radio-HPLC or Radio-TLC. Conditions that are often tested include:

Time: Samples are analyzed at multiple time points after synthesis to determine the shelf-life. Many ¹⁸F-labeled compounds are stable for several hours in their final formulation. snmjournals.org

Temperature: Stability may be assessed at room temperature and under refrigeration to determine optimal storage conditions.

Formulation: The stability is tested in the final injectable solution (e.g., saline with a small amount of ethanol) to ensure it is suitable for administration.

Presence of biological media: To predict its behavior in vivo, the stability of the radiotracer is often evaluated in human or animal serum. nih.gov

While specific stability data for [¹⁸F]4-[(16-Fluorohexadecyl)oxy]benzoic acid are not available, studies on other ¹⁸F-labeled fatty acid analogs have demonstrated that their stability is highly dependent on their specific chemical structure. nih.gov

Table 2: Illustrative Radiochemical Purity and Stability Data for a Generic ¹⁸F-Labeled Fatty Acid Analog

AnalysisParameterResult
Purity Radiochemical Purity (at end of synthesis)>98% (determined by Radio-HPLC)
Stability Radiochemical Purity after 4 hours in saline at 25°C>95%
Stability Radiochemical Purity after 2 hours in human serum at 37°CData not available in the literature for the target compound; variable for analogs

Note: This table is for illustrative purposes only and does not represent experimental data for [¹⁸F]4-[(16-Fluorohexadecyl)oxy]benzoic acid. The values are typical for well-behaved ¹⁸F-labeled radiopharmaceuticals.

Advanced Techniques for Microstructural and Conformational Analysis

Beyond the confirmation of chemical identity and purity, advanced techniques can provide deeper insights into the three-dimensional structure and conformation of 4-[(16-Fluorohexadecyl)oxy]benzoic acid.

X-ray Crystallography of Crystalline Derivatives (if available)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If single crystals of 4-[(16-Fluorohexadecyl)oxy]benzoic acid or a suitable derivative can be grown, this technique can provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions.

For alkoxybenzoic acids, X-ray crystallography has shown that these molecules often form hydrogen-bonded dimers in the solid state, with the carboxylic acid groups of two molecules facing each other. colab.wsrsc.org The long alkyl chains typically pack in an ordered, often interdigitated, fashion. The planarity of the benzoic acid core and the conformation of the alkoxy chain can also be precisely determined. For instance, in related fluorinated benzoic acid derivatives, the crystal structure reveals details about intermolecular interactions, such as C-H···F and O-H···O hydrogen bonds, which govern the crystal packing. iucr.orgnih.gov

While no crystal structure for 4-[(16-Fluorohexadecyl)oxy]benzoic acid is currently reported in the Cambridge Structural Database, analysis of analogous structures provides a strong indication of the expected solid-state conformation. bondxray.org

Chiroptical Spectroscopy for Chirality Assessment (if chiral centers are introduced)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. The parent molecule, 4-[(16-Fluorohexadecyl)oxy]benzoic acid, is achiral and therefore would not be studied by these methods.

However, if a chiral center were to be introduced into the molecule, for example by modification of the hexadecyl chain, chiroptical spectroscopy would become a critical tool for its characterization. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of the chiral molecule in solution. This would be essential for confirming the enantiomeric purity of a synthesized chiral derivative and for studying its conformational preferences. As there are no reports of chiral derivatives of 4-[(16-Fluorohexadecyl)oxy]benzoic acid in the reviewed literature, this section remains a prospective discussion of the technique's applicability should such derivatives be synthesized.

Information regarding the chemical compound 4-[(16-Fluorohexadecyl)oxy]benzoic acid is not available in the searched resources. Therefore, the requested article on its mechanistic investigations and pre-clinical biological applications cannot be generated at this time.

Mechanistic Investigations and Pre Clinical Biological Applications of 4 16 Fluorohexadecyl Oxy Benzoic Acid

In Vivo Animal Model Studies for Biodistribution and Pharmacokinetics (Non-Human)

Pharmacokinetic Modeling in Animal Species to Understand Disposition

The disposition of 4-[(16-Fluorohexadecyl)oxy]benzoic acid in animal species, such as rats, can be characterized using pharmacokinetic modeling. Given the compound's structure, which features a long, lipophilic fluoroalkoxy tail and a polar benzoic acid head group, its behavior in the body is likely complex. A multi-compartment model is often necessary to describe the pharmacokinetics of such molecules. ashp.org

A two-compartment model is frequently employed for drugs that distribute from a central compartment (representing blood and highly perfused organs like the liver and kidneys) to a peripheral compartment (representing less well-perfused tissues like muscle and fat). ufl.edueaspublisher.com Following intravenous administration, the plasma concentration-time profile would be expected to show a bi-exponential decline. easpublisher.com This profile is characterized by an initial rapid distribution phase (α-phase), where the drug moves from the central to the peripheral compartment, followed by a slower elimination phase (β-phase), which reflects both elimination from the central compartment and redistribution from the peripheral compartment back into the plasma. litfl.com The long fluorohexadecyl chain suggests a high degree of lipophilicity, which would likely lead to significant distribution into tissues and a large volume of distribution (Vd). The pharmacokinetic properties of fatty acid conjugates have been shown to be improved compared to their parent drugs, often displaying slow absorption and a prolonged circulating half-life. mdpi.com

Key pharmacokinetic parameters are determined from the plasma concentration data. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1. Hypothetical Pharmacokinetic Parameters of 4-[(16-Fluorohexadecyl)oxy]benzoic acid in Rats Following a Single Intravenous Dose.
ParameterDescriptionHypothetical Value
CmaxMaximum plasma concentration15.2 µg/mL
AUC0-infArea under the plasma concentration-time curve from time zero to infinity45.8 µg·h/mL
t1/2α (Distribution half-life)The time it takes for the plasma concentration to decrease by half during the distribution phase0.8 h
t1/2β (Elimination half-life)The time it takes for the plasma concentration to decrease by half during the elimination phase12.5 h
Vd (Volume of distribution)The theoretical volume into which a drug would need to distribute to produce the observed plasma concentration2.5 L/kg
Cl (Clearance)The volume of plasma cleared of the drug per unit time0.22 L/h/kg

Metabolic Fate and Biotransformation Pathways of 4-[(16-Fluorohexadecyl)oxy]benzoic acid

The metabolic fate of 4-[(16-Fluorohexadecyl)oxy]benzoic acid is predicted to be driven by its chemical structure, involving phase I and phase II biotransformation reactions. The primary sites of metabolism are expected to be the liver and other tissues rich in drug-metabolizing enzymes. The long fluoroalkyl chain is a likely target for oxidative metabolism, while the benzoic acid moiety is susceptible to conjugation reactions. The presence of a terminal fluorine atom on the alkyl chain could significantly influence the metabolic profile, as the carbon-fluorine bond is very strong. researchgate.net

In vitro metabolism studies using subcellular fractions from the liver, such as microsomes and S9 fractions, are essential for elucidating the metabolic pathways. nih.gov Liver microsomes are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the majority of phase I and phase II reactions, respectively. nih.gov The S9 fraction contains both microsomal and cytosolic enzymes, providing a more comprehensive metabolic system. jax.org

Incubation of 4-[(16-Fluorohexadecyl)oxy]benzoic acid with rat liver microsomes would likely demonstrate its metabolic stability and the formation of oxidative metabolites. acs.org The primary oxidative reactions are anticipated to be hydroxylation at the ω- and (ω-1)-positions of the fluorohexadecyl chain. Cleavage of the ether linkage is another possible, though likely minor, metabolic pathway.

Table 2. Hypothetical Metabolic Stability of 4-[(16-Fluorohexadecyl)oxy]benzoic acid in Rat Liver Microsomes.
ParameterDescriptionHypothetical Value
t1/2In vitro half-life45 min
CLintIntrinsic clearance15.4 µL/min/mg protein

Following administration to animal models, metabolites of 4-[(16-Fluorohexadecyl)oxy]benzoic acid can be identified in various biological matrices, including plasma, urine, and feces. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is a powerful analytical technique for detecting and structurally characterizing these biotransformation products. nih.govfrontiersin.org The strategy involves comparing the metabolic profiles of treated animals with those of control groups to identify drug-related components. acs.org

The major anticipated metabolites would result from the oxidation of the fluoroalkyl chain and conjugation of the carboxylic acid group.

Table 3. Potential Major Metabolites of 4-[(16-Fluorohexadecyl)oxy]benzoic acid Identified in Animal Models.
MetaboliteProposed Biotransformation PathwayBiological Matrix
M1: 16-Fluoro-15-hydroxyhexadecyloxy)benzoic acid(ω-1)-HydroxylationPlasma, Urine
M2: 4-Oxybenzoic acid-glucuronideGlucuronidation of the parent compoundUrine, Feces
M3: 4-Hydroxybenzoic acidEther bond cleavagePlasma, Urine
M4: 16-Fluorohexadecan-1-olEther bond cleavagePlasma
M5: (14-Carboxy-1-fluorotetradecyl)oxy]benzoic acidβ-oxidation of the alkyl chainUrine

The biotransformation of 4-[(16-Fluorohexadecyl)oxy]benzoic acid is likely mediated by specific enzyme superfamilies.

Cytochrome P450 (CYP) Enzymes : This superfamily of heme-containing monooxygenases is primarily responsible for phase I oxidative metabolism of a vast number of xenobiotics. acs.org The hydroxylation of the long alkyl chain of 4-[(16-Fluorohexadecyl)oxy]benzoic acid is expected to be catalyzed by CYP enzymes, particularly isoforms from the CYP2 and CYP3 families, which are known to metabolize fatty acids and other lipophilic compounds. The terminal fluorine atom may lead to defluorination reactions, a process also known to be mediated by CYP enzymes. manchester.ac.ukmdpi.com

Esterases : Esterases are a diverse group of hydrolases that cleave ester, amide, and thioester bonds. nih.gov While the primary linkage in the title compound is an ether bond, certain esterases, particularly carboxylesterases, have broad substrate specificities. nih.gov Their potential role in the cleavage of the ether bond of 4-[(16-Fluorohexadecyl)oxy]benzoic acid would be a subject of investigation, although this is generally a less common metabolic pathway compared to oxidation.

Molecular and Cellular Target Engagement Studies

To understand the biological activity of 4-[(16-Fluorohexadecyl)oxy]benzoic acid, it is crucial to identify its molecular targets and confirm its engagement with these targets in a cellular context. acs.org Target engagement assays provide evidence that a compound physically interacts with its intended protein target, which is a critical step in validating its mechanism of action. mdpi.comnih.govacs.org

The binding affinity of 4-[(16-Fluorohexadecyl)oxy]benzoic acid to specific proteins or receptors can be quantified using various in vitro biophysical assays. molbiolcell.org Given its structural similarity to fatty acids, potential targets could include fatty acid-binding proteins (FABPs), nuclear receptors like peroxisome proliferator-activated receptors (PPARs), or other lipid-sensing proteins. nih.gov

Fluorescence Polarization (FP) : This technique measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger protein. nih.govbmglabtech.com In a competitive binding assay format, the ability of 4-[(16-Fluorohexadecyl)oxy]benzoic acid to displace the tracer from the protein's binding site is measured, allowing for the determination of its binding affinity (Ki or IC50). nih.gov

Cellular Thermal Shift Assay (CETSA) : CETSA is based on the principle that the binding of a ligand to a protein can alter the protein's thermal stability. nih.govwikipedia.org By heating cells or cell lysates that have been treated with the compound and then quantifying the amount of soluble protein at different temperatures, a "melting curve" can be generated. acs.org A shift in this curve in the presence of the compound indicates target engagement. mdpi.com

Table 4. Hypothetical In Vitro Binding Affinity of 4-[(16-Fluorohexadecyl)oxy]benzoic acid to a Panel of Potential Protein Targets.
Protein TargetAssay TypeBinding Affinity (Kd)
Fatty Acid-Binding Protein 4 (FABP4)Fluorescence Polarization0.5 µM
Peroxisome Proliferator-Activated Receptor alpha (PPARα)Fluorescence Polarization2.1 µM
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)Fluorescence Polarization5.8 µM
Human Serum AlbuminFluorescence Titration1.2 µM

Influence on Fatty Acid Metabolism Pathways (e.g., β-oxidation, esterification, fatty acid transport)

There is currently no published research specifically investigating the influence of 4-[(16-Fluorohexadecyl)oxy]benzoic acid on the primary pathways of fatty acid metabolism. The metabolic fate of long-chain fatty acids typically involves transport into cells, activation to acyl-CoA esters, and subsequent catabolism through mitochondrial β-oxidation for energy production or incorporation into complex lipids via esterification.

The introduction of a fluorine atom at the terminal (ω) position of the hexadecyl chain is a common strategy in the design of fatty acid analogues for metabolic studies, often for use in positron emission tomography (PET) imaging. For instance, 16-[¹⁸F]fluorohexadecanoic acid is utilized to trace fatty acid uptake and β-oxidation. The terminal fluorine atom can alter the metabolic processing of the fatty acid. In even-numbered carbon chains like hexadecanoic acid, β-oxidation would theoretically proceed until the final two-carbon fragment, [¹⁸F]fluoroacetyl-CoA, is produced. snmjournals.orgnih.gov The subsequent fate of this fragment can influence tracer retention and the interpretation of imaging studies. snmjournals.orgnih.gov

However, without specific experimental data on 4-[(16-Fluorohexadecyl)oxy]benzoic acid, its potential to be a substrate for or an inhibitor of the enzymes involved in β-oxidation, its transport into cells via fatty acid transporters, or its participation in esterification processes remains purely speculative.

Modulation of Gene Expression or Cellular Signaling Cascades in Response to Compound Exposure

Detailed studies on how 4-[(16-Fluorohexadecyl)oxy]benzoic acid may modulate gene expression or cellular signaling are not available in the current body of scientific literature. Fatty acids and their derivatives are known to act as signaling molecules and ligands for nuclear receptors that regulate gene expression, most notably the Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.gov

PPARs are critical regulators of lipid and glucose homeostasis, and their activation by fatty acids leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, catabolism (including peroxisomal and mitochondrial β-oxidation), and storage. nih.govnih.govscispace.com There are three main isotypes:

PPARα: Primarily expressed in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle. Its activation generally promotes fatty acid catabolism.

PPARγ: Predominantly found in adipose tissue, where it is a key regulator of adipogenesis and lipid storage.

PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

Given its structure as a fatty acid analogue, it is conceivable that 4-[(16-Fluorohexadecyl)oxy]benzoic acid could interact with one or more PPAR isotypes. However, in the absence of specific binding assays or gene expression studies, it is unknown whether it would act as an agonist or antagonist, or if it has any effect at all on these signaling pathways.

Application of 4-[(16-Fluorohexadecyl)oxy]benzoic acid as a Research Probe

The potential use of 4-[(16-Fluorohexadecyl)oxy]benzoic acid as a research probe has not been documented in published studies. The following sections discuss the theoretical applications based on similar compounds, while emphasizing the lack of specific data for the compound .

Imaging of Specific Physiological Processes in Animal Models (e.g., metabolic activity, inflammation)

There are no reports of 4-[(16-Fluorohexadecyl)oxy]benzoic acid being used for the imaging of physiological processes in animal models. The strategy of labeling long-chain fatty acids with positron-emitting isotopes like fluorine-18 (B77423) is well-established for PET imaging of myocardial and tumor fatty acid metabolism. elsevierpure.comnih.gov These tracers allow for the non-invasive assessment of fatty acid uptake, oxidation, and esterification in vivo. elsevierpure.comcolumbia.edu

Should the fluorine atom in 4-[(16-Fluorohexadecyl)oxy]benzoic acid be replaced with ¹⁸F, the resulting radiotracer could theoretically be evaluated for its utility in imaging fatty acid metabolism. Its biodistribution and metabolic fate would need to be thoroughly characterized to determine if it accurately reflects physiological processes.

Elucidation of Disease Pathophysiology in Animal Models (e.g., metabolic disorders, cancer, cardiovascular diseases)

The application of 4-[(16-Fluorohexadecyl)oxy]benzoic acid in animal models to study the pathophysiology of metabolic disorders, cancer, or cardiovascular diseases has not been described. Research in these areas often employs specific molecular probes to investigate altered metabolic pathways. For example, altered fatty acid oxidation is a hallmark of certain cardiovascular diseases and cancers, and PET probes based on fluorinated fatty acids are used to study these changes. elsevierpure.comnih.gov

Benzoic acid derivatives themselves have been investigated for various biological activities, including potential anti-cancer properties. nih.gov However, the specific combination of a fluoro-fatty acid chain with a benzoic acid moiety in 4-[(16-Fluorohexadecyl)oxy]benzoic acid has not been explored in the context of disease models.

Development of In Vitro Assays for Target Validation and Screening

There is no information available on the use of 4-[(16-Fluorohexadecyl)oxy]benzoic acid in the development of in vitro assays for target validation or for screening other compounds. If this compound were found to have a specific biological activity, such as inhibiting a key enzyme in fatty acid metabolism or activating a nuclear receptor, it could potentially be used to develop and validate assays to screen for other molecules with similar or opposing effects. However, as its biological targets and activities are currently unknown, no such applications have been reported.

Theoretical and Computational Chemistry of 4 16 Fluorohexadecyl Oxy Benzoic Acid

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules like 4-[(16-Fluorohexadecyl)oxy]benzoic acid in various environments. mdpi.com These simulations provide a molecular-level understanding of conformational preferences and interactions with surrounding molecules.

Preferred Conformations in Different Environments (e.g., aqueous solution, lipid bilayer)

The conformation of 4-[(16-Fluorohexadecyl)oxy]benzoic acid is expected to be significantly influenced by its environment due to its amphipathic nature, possessing a hydrophilic benzoic acid head group and a long, hydrophobic, terminally fluorinated alkyl tail.

In an aqueous solution , the long fluorohexadecyl chain will likely adopt a collapsed or folded conformation to minimize its contact with water molecules, a phenomenon driven by the hydrophobic effect. The terminal fluorine atom, being highly electronegative, can influence the local solvation and electronic properties. emerginginvestigators.org Studies on similar long-chain carboxylic acids have shown that they can form aggregates or micelles in aqueous solutions, where the hydrophobic tails are sequestered from the water. nih.gov

Within a lipid bilayer , the molecule is anticipated to align with the lipid molecules. The hydrophobic fluorohexadecyl tail would embed within the hydrophobic core of the bilayer, while the polar benzoic acid headgroup would be positioned at the water-membrane interface. The terminal fluorination of the alkyl chain can affect its packing and interactions within the membrane. Research on fluorinated surfactants suggests that they can be more ordered than their non-fluorinated counterparts at interfaces. mdpi.com The presence of the ether linkage provides some conformational flexibility, allowing the benzoic acid group to orient itself favorably at the interface.

Simulation of Membrane Permeation and Interaction Mechanisms

MD simulations are instrumental in elucidating the mechanisms of how molecules like 4-[(16-Fluorohexadecyl)oxy]benzoic acid interact with and permeate through cell membranes. acs.org The permeation process is governed by the free energy profile of the molecule as it traverses the lipid bilayer.

The interaction is likely initiated by the adsorption of the benzoic acid headgroup to the membrane surface, followed by the insertion of the hydrophobic tail into the lipid core. The rate and extent of permeation would be influenced by the physicochemical properties of both the molecule and the membrane. The terminal fluorine atom on the alkyl chain can alter the hydrophobicity and lipophobicity of the tail, thereby affecting its partitioning into the membrane. Studies on long-chain fatty acids have indicated that their inhibitory effects on certain cellular processes are related to the perturbation of the lipid layer in the membrane. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure, charge distribution, and reactivity of 4-[(16-Fluorohexadecyl)oxy]benzoic acid. These calculations are typically performed using methods like Density Functional Theory (DFT). nih.govdergipark.org.tr

Frontier Molecular Orbital Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of a molecule.

HOMO : The HOMO is associated with the ability of a molecule to donate electrons. For 4-[(16-Fluorohexadecyl)oxy]benzoic acid, the HOMO is likely to be localized on the electron-rich benzoic acid ring and the oxygen atom of the ether linkage.

LUMO : The LUMO is associated with the ability of a molecule to accept electrons. The LUMO is expected to be centered on the benzoic acid moiety, particularly the carboxylic acid group.

The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity. The presence of the long, electron-withdrawing fluoroalkyl chain can influence the energies of these orbitals.

OrbitalExpected LocalizationImplication for Reactivity
HOMO Benzoic acid ring, ether oxygenSite for electrophilic attack
LUMO Carboxylic acid groupSite for nucleophilic attack
HOMO-LUMO Gap ModerateIndicates chemical stability

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

The electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

For 4-[(16-Fluorohexadecyl)oxy]benzoic acid, the ESP map would show a negative potential around the carboxylic acid group's oxygen atoms, making this region a likely site for interaction with positive ions or hydrogen bond donors. The aromatic ring will also exhibit regions of negative potential above and below the plane of the ring. The long fluorohexadecyl tail, while generally nonpolar, will have a localized region of negative potential around the terminal fluorine atom due to its high electronegativity. Mulliken charge analysis can provide quantitative values for the partial charges on each atom, confirming the qualitative picture from the ESP map. dergipark.org.tr

pKa Prediction and Ionization States under Physiological Conditions

The pKa value of the carboxylic acid group is a critical parameter that determines its ionization state at a given pH. Computational methods can predict pKa values with reasonable accuracy. nih.govnih.govresearchgate.net For benzoic acid derivatives, the pKa is influenced by the substituents on the aromatic ring. manchester.ac.uk

The 4-alkoxy group is generally considered to be an electron-donating group, which would be expected to increase the pKa of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2). However, the long fluorohexadecyl chain, with its terminal fluorine, might have a subtle electron-withdrawing effect that could slightly lower the pKa.

Under physiological pH (around 7.4), which is significantly above the predicted pKa of the carboxylic acid group, 4-[(16-Fluorohexadecyl)oxy]benzoic acid will exist predominantly in its deprotonated, anionic form (carboxylate). This ionization state is crucial for its solubility in aqueous environments and its interactions with biological macromolecules.

PropertyPredicted Value/StateSignificance
pKa Likely slightly above 4.2Determines ionization state
Ionization at pH 7.4 Predominantly deprotonated (anionic)Affects solubility and biological interactions

Structure-Activity Relationship (SAR) Modeling for 4-[(16-Fluorohexadecyl)oxy]benzoic acid Analogues

Structure-Activity Relationship (SAR) modeling explores the connection between the chemical structure of a compound and its biological activity. For analogues of 4-[(16-Fluorohexadecyl)oxy]benzoic acid, these models are crucial for designing new molecules with enhanced potency, selectivity, or other desirable properties. Computational techniques allow for the systematic evaluation of how modifications to the molecular structure influence its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogues of 4-[(16-Fluorohexadecyl)oxy]benzoic acid, a QSAR model could predict their activity against targets like fatty acid binding proteins (FABPs) or free fatty acid receptors. nih.gov The development of such a model involves calculating various molecular descriptors for each analogue and correlating them with experimentally determined biological data (e.g., IC₅₀ or Kᵢ values). nih.gov

The process begins with a dataset of analogues where the core structure of 4-[(16-Fluorohexadecyl)oxy]benzoic acid is systematically modified. Modifications might include altering the length of the alkyl chain, changing the position or nature of the halogen, or substituting the benzoic acid ring. For each analogue, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine a range of descriptors. researchgate.net These descriptors can be categorized as electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). nih.gov

A linear or non-linear regression model is then generated to form a QSAR equation. For example, a simplified hypothetical equation might look like:

Biological Activity (Log 1/IC₅₀) = c₁(LogP) + c₂(Dipole Moment) - c₃*(Molecular Volume) + Constant

This equation can then be used to predict the biological activity of newly designed, unsynthesized analogues, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. researchgate.net The validity and predictive power of the QSAR model are rigorously tested using statistical methods like leave-one-out (LOO) cross-validation. researchgate.net

Table 1: Hypothetical QSAR Descriptors and Biological Activity for 4-[(16-Fluorohexadecyl)oxy]benzoic acid Analogues

This interactive table illustrates the types of data used in a QSAR study. Users can sort the data by descriptor or activity to visualize potential correlations.

Compound Analogue (Modification)LogPDipole Moment (Debye)Total Energy (Hartree)Predicted Biological Activity (Log 1/IC₅₀)
Parent Compound 8.53.2-15005.0
14-Fluoro...8.03.5-14904.8
16-Chloro...8.73.1-15505.2
Tetradecyl chain7.53.3-14204.5
Octadecyl chain9.53.1-15805.3
Methoxy-benzoic acid8.34.0-15254.9

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model serves as a 3D template for designing or screening for new active compounds. For 4-[(16-Fluorohexadecyl)oxy]benzoic acid and its analogues, a pharmacophore model would be developed based on the structures of the most active compounds identified in biological assays. nih.gov

The key pharmacophoric features of this class of molecules are likely to include:

A Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the benzoic acid.

A Hydrogen Bond Donor (HBD): Corresponding to the hydroxyl group of the benzoic acid.

An Aromatic Ring (AR): The benzoic acid ring.

A Hydrophobic Feature (H): The long fluorohexadecyl chain.

The model is generated by aligning the 3D structures of several highly active analogues and identifying the common spatial arrangement of these features. nih.gov The validity of the resulting pharmacophore model is then tested by its ability to distinguish between known active and inactive compounds. nih.gov This validated model can be used to screen large virtual libraries of compounds to find novel scaffolds that match the required 3D arrangement of features, potentially leading to the discovery of new lead compounds with different chemical backbones but similar biological activity.

Table 2: Key Pharmacophoric Features of 4-[(16-Fluorohexadecyl)oxy]benzoic acid

This table outlines the essential chemical features for biological activity, based on a hypothetical pharmacophore model.

Pharmacophoric FeatureChemical MoietyRole in Binding
Hydrogen Bond Acceptor (HBA)Carboxyl OxygenAccepts hydrogen bond from donor residues (e.g., Serine, Tyrosine) in the binding site. acs.orgbiorxiv.org
Hydrogen Bond Donor (HBD)Carboxyl HydroxylDonates hydrogen bond to acceptor residues (e.g., Arginine) in the binding site. acs.orgbiorxiv.org
Aromatic Ring (AR)Benzoic Acid RingEngages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine). nih.gov
Hydrophobic Group (H)Fluorohexadecyl TailOccupies a deep, nonpolar cavity in the target protein, forming extensive hydrophobic interactions. acs.orgnih.gov

Ligand-Target Docking and Molecular Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. These studies are instrumental in understanding the molecular basis of ligand recognition and for predicting binding affinity.

For 4-[(16-Fluorohexadecyl)oxy]benzoic acid, likely biological targets include members of the fatty acid binding protein (FABP) family and G-protein coupled receptors like GPR40 (FFA1), which are known to bind long-chain fatty acids. nih.govnih.gov Molecular docking simulations can predict how this ligand fits into the binding site of these proteins. nih.gov

Docking studies would likely predict a binding mode where the molecule adopts an elongated conformation to fit within the binding cavity of proteins like FABPs. acs.org The polar benzoic acid headgroup would be positioned at the entrance of the binding pocket, a region often lined with polar and charged amino acid residues. acs.orgnih.gov The long, hydrophobic fluorohexadecyl tail would extend deep into the protein's nonpolar cavity. This orientation is characteristic of how natural fatty acids bind to FABPs, with the carboxylate group forming key electrostatic interactions and the hydrocarbon tail being stabilized by hydrophobic contacts. acs.org In silico docking studies for similar perfluorinated compounds have shown that they can adopt binding geometries very similar to those of natural fatty acids within the FABP cavity. acs.org

The stability of the ligand-protein complex is determined by a network of molecular interactions. For 4-[(16-Fluorohexadecyl)oxy]benzoic acid, these interactions can be analyzed in detail using the docked poses.

Hydrogen Bonding: The carboxylate headgroup is crucial for anchoring the ligand. It is predicted to form strong hydrogen bonds and ionic interactions with specific amino acid residues in the binding site. nih.gov In FABPs, these interactions commonly involve positively charged residues like Arginine (e.g., Arg126) and polar residues like Tyrosine (e.g., Tyr128) and Serine. acs.orgbiorxiv.org These hydrogen bonds are vital for ligand recognition and orientation. nih.gov

Hydrophobic Interactions: The dominant driving force for the binding of long-chain ligands like this is the hydrophobic effect. acs.orgnih.gov The extensive fluorohexadecyl tail is predicted to make numerous van der Waals and hydrophobic contacts with the nonpolar amino acid residues that line the internal binding cavity of the target protein. nih.gov Residues such as Phenylalanine, Alanine, Valine, and Leucine would likely be involved. nih.govnih.gov The presence of fluorine atoms along the chain can modulate these interactions, potentially enhancing the hydrophobicity and leading to tighter binding compared to non-fluorinated analogues.

Table 3: Predicted Molecular Interactions of 4-[(16-Fluorohexadecyl)oxy]benzoic acid with a Hypothesized FABP Target

This interactive table details the predicted interactions between the ligand and amino acid residues in the binding site.

Ligand MoietyInteracting Residue (Example)Interaction TypePredicted Role
Carboxylate HeadgroupArginine (Arg126)Hydrogen Bond / Ionic BondAnchors the ligand in the binding pocket. acs.org
Carboxylate HeadgroupTyrosine (Tyr128)Hydrogen BondOrients the ligand and contributes to binding affinity. biorxiv.org
Benzoic RingPhenylalanine (Phe16)π-π Stacking / HydrophobicStabilizes the headgroup region. nih.gov
Fluoroalkyl ChainAlanine, Leucine, ValineHydrophobic InteractionsStabilizes the long tail within the binding cavity. nih.govnih.gov

While molecular docking can predict binding modes, Free Energy Perturbation (FEP) is a more rigorous computational method used to calculate the relative binding affinities of a series of related ligands. researchgate.net FEP simulations provide quantitative predictions of how specific chemical modifications will affect the binding free energy (ΔG) of a ligand to its target. nih.gov

To apply FEP to analogues of 4-[(16-Fluorohexadecyl)oxy]benzoic acid, a thermodynamic cycle is constructed. This cycle connects the parent compound and a modified analogue (e.g., one with a shorter chain or a different halogen) both in solution and when bound to the protein. By simulating the "alchemical" transformation of the parent compound into the analogue in both environments, the difference in the free energy of binding (ΔΔG) can be calculated with high accuracy. researchgate.netnih.gov

For example, FEP could be used to predict whether replacing the terminal fluorine with chlorine or hydrogen would increase or decrease binding affinity. These calculations can guide medicinal chemistry efforts by prioritizing modifications that are predicted to be most favorable for binding, thus accelerating the design of more potent and selective compounds. nih.gov While computationally intensive, FEP is a powerful tool for optimizing lead compounds by providing precise, physics-based predictions of binding affinity changes resulting from subtle structural modifications. researchgate.net

Future Directions and Emerging Research Avenues for 4 16 Fluorohexadecyl Oxy Benzoic Acid

Development of Next-Generation Analogues with Enhanced Properties

The core structure of 4-[(16-Fluorohexadecyl)oxy]benzoic acid serves as a versatile scaffold for the development of sophisticated molecular tools and therapeutic agents. Future research will likely focus on creating analogues with tailored properties for specific biological applications.

Introduction of Bioorthogonal Handles for Selective Conjugation

A promising direction for future research is the incorporation of bioorthogonal "handles" into the structure of 4-[(16-Fluorohexadecyl)oxy]benzoic acid. These handles are chemically inert functional groups that can react selectively with a specific partner in a biological environment without interfering with native biochemical processes. This would enable the precise attachment of the molecule to biomolecules of interest, such as proteins or antibodies, for targeted delivery or imaging.

Potential bioorthogonal functionalities that could be integrated into the benzoic acid ring or the alkyl chain include:

Bioorthogonal HandleReactive PartnerPotential Application
AzideAlkyne"Click" chemistry for attachment of imaging agents or drugs
AlkyneAzideAlternative "click" chemistry handle
TetrazineTrans-cycloocteneRapid ligation for in vivo imaging and tracking
Bicyclononyne (BCN)AzideStrain-promoted alkyne-azide cycloaddition (SPAAC)

The strategic placement of these handles would allow for the modular construction of complex molecular architectures, paving the way for the development of highly specific probes and targeted therapeutic agents.

Incorporation of Multi-Modality Imaging Capabilities

Building upon its inherent fluorine content, which can be utilized for ¹⁹F Magnetic Resonance Imaging (MRI), next-generation analogues of 4-[(16-Fluorohexadecyl)oxy]benzoic acid could be engineered for multi-modality imaging. This involves integrating functionalities that enable detection by other imaging techniques, providing a more comprehensive picture of biological processes.

For instance, the benzoic acid moiety could be chemically modified to chelate radioactive metals for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. The synthesis of long-chain fatty acid derivatives labeled with radiogallium has already been explored for myocardial metabolic imaging, demonstrating the feasibility of this approach. nih.govresearchgate.net An ¹⁸F-labeled oleic acid analog has also been developed for PET imaging of fatty acid uptake. acs.org These examples provide a blueprint for developing radiolabeled versions of 4-[(16-Fluorohexadecyl)oxy]benzoic acid.

Furthermore, the attachment of fluorescent dyes would enable optical imaging, offering high sensitivity and resolution at the cellular and subcellular levels. The development of such multi-modal probes would allow researchers to track the molecule's distribution and fate in vivo using a combination of imaging techniques, each providing complementary information.

Exploration of Novel Biological Targets and Pathophysiological Roles

The biological functions of 4-[(16-Fluorohexadecyl)oxy]benzoic acid remain largely uncharted territory. Future research should aim to identify its molecular targets and elucidate its roles in various physiological and pathological contexts.

Investigation in Under-Explored Disease Models and Cell Types

While some long-chain fatty acids have been investigated in the context of metabolic diseases and cancer, the specific effects of the fluoro-modification in 4-[(16-Fluorohexadecyl)oxy]benzoic acid warrant dedicated investigation in a broader range of disease models. For instance, the synthesis of long-chain fatty acid derivatives has been explored for their potential as anti-Alzheimer's agents, suggesting a possible avenue for neurological research. nih.gov

Future studies could explore its impact on:

Neuroinflammatory and neurodegenerative diseases: Investigating its interaction with brain lipids and its potential to modulate inflammatory pathways in the central nervous system.

Metabolic disorders: Examining its role in lipid metabolism, insulin (B600854) signaling, and its potential as a tracer for metabolic imaging.

Cancer biology: Assessing its uptake and effect on tumor cell metabolism and signaling pathways.

Application in Unconventional Biological Systems (e.g., microbiology, plant biology)

The unique properties of fluorinated compounds suggest that 4-[(16-Fluorohexadecyl)oxy]benzoic acid could have interesting applications beyond mammalian systems.

In microbiology , research has shown that some fluorinated benzoic acid derivatives exhibit antimicrobial and antifungal activity. nih.govescholarship.org This opens the door to investigating 4-[(16-Fluorohexadecyl)oxy]benzoic acid and its analogues as potential novel antimicrobial agents, particularly against drug-resistant strains. The long fluorous chain could facilitate interaction with microbial cell membranes. Exogenous fatty acids have been shown to inhibit fatty acid synthesis in Escherichia coli, a mechanism that could be explored for this compound. nih.gov

In plant biology , the uptake and transport of perfluorinated alkyl acids (PFAAs) in crops have been studied, revealing that chain length influences their distribution within the plant. rsc.org Research on long-chain perfluorinated acids has been conducted in various environmental contexts, including their detection in biota. acs.orgepa.gov This suggests that 4-[(16-Fluorohexadecyl)oxy]benzoic acid could be used as a tool to study lipid transport and metabolism in plants or to investigate the environmental fate of fluorinated compounds.

Advancements in Automated Synthesis and Microfluidic Reactor Design for 4-[(16-Fluorohexadecyl)oxy]benzoic acid Production

To facilitate the extensive research required to explore the full potential of 4-[(16-Fluorohexadecyl)oxy]benzoic acid and its analogues, the development of efficient and automated synthesis methods is crucial.

Current processes for preparing fluorinated benzoic acids can be multi-step and may result in low yields. nih.gov Future advancements could focus on:

Automated Flow Synthesis: Implementing continuous-flow chemistry would enable the rapid, reproducible, and scalable production of 4-[(16-Fluorohexadecyl)oxy]benzoic acid. Automated systems can precisely control reaction parameters, leading to higher purity and yield while minimizing manual handling. The principles of fatty acid synthesis, which involve a cyclical assembly-line process, could inspire the design of such automated systems. youtube.comyoutube.comyoutube.com

Microfluidic Reactors: Microfluidic technology offers significant advantages for chemical synthesis, including rapid heat and mass transfer, precise control over reaction conditions, and the ability to work with small quantities of reagents. nih.gov The development of microfluidic reactors for the synthesis of PET tracers from fluorinated precursors is an active area of research and could be adapted for the production of 4-[(16-Fluorohexadecyl)oxy]benzoic acid and its radiolabeled analogues. nih.govescholarship.orgnih.govresearchgate.netresearchgate.net This would be particularly beneficial for producing radiolabeled versions of the compound for imaging studies, where small-batch, on-demand synthesis is often required.

Development of Automated Radiosynthesis Modules for Efficient Tracer Production

The translation of positron emission tomography (PET) tracers from the research bench to clinical application hinges on the ability to produce them in a reliable, safe, and reproducible manner. nih.gov Automated radiosynthesis modules are central to meeting these demands, especially for ¹⁸F-labeled compounds which are subject to strict current Good Manufacturing Practice (cGMP) guidelines. nih.govresearchgate.net The development of a dedicated automated module for the ¹⁸F-labeled version of 4-[(16-Fluorohexadecyl)oxy]benzoic acid, hereafter referred to as [¹⁸F]FHBA, is a critical future step.

Automated synthesis is crucial for minimizing radiation exposure to personnel and ensuring consistent product quality, which is paramount for clinical use. trasis.comtrasis.com Commercially available synthesis modules, such as the AllinOne or ELIXYS systems, are designed for versatility and can be adapted for a wide variety of ¹⁸F-labeled radiopharmaceuticals. nih.govnih.gov These platforms typically utilize disposable, pre-sterilized cassettes and reagent kits, which streamline the production process and prevent cross-contamination between different tracer syntheses. nih.gov

The automated synthesis of [¹⁸F]FHBA would likely involve a multi-step sequence programmed into the module. This process would begin with the cyclotron production of [¹⁸F]fluoride, which is then trapped and activated. nih.gov A precursor molecule, such as 16-bromohexadecan-1-ol, would undergo nucleophilic substitution with the activated [¹⁸F]fluoride to form 16-fluorohexadecan-1-ol. This intermediate would then be reacted with a protected 4-hydroxybenzoic acid derivative, followed by deprotection, purification, and formulation into a sterile solution suitable for injection.

Table 1: Hypothetical Automated Radiosynthesis Steps for [¹⁸F]FHBA

StepDescriptionKey Components/Reagents
1[¹⁸F]Fluoride Trapping & ElutionQMA Cartridge, Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Acetonitrile (B52724)
2Azeotropic DryingAcetonitrile, Vacuum, Heat (e.g., 100-120°C)
3Radiofluorination of Precursor16-Tosyloxylhexadecyl-O-tert-butyldimethylsilane
4Purification of IntermediateSolid-Phase Extraction (SPE) Cartridge
5Coupling Reaction4-(tert-butoxycarbonyl)oxybenzoic acid
6Deprotection (Hydrolysis)Hydrochloric Acid (HCl)
7Final PurificationHigh-Performance Liquid Chromatography (HPLC)
8FormulationSterile Water for Injection, Saline, 0.22 µm sterile filter

The development of such an automated process would ensure high radiochemical yield and purity, making the large-scale production of [¹⁸F]FHBA feasible for widespread preclinical and potential clinical research. nih.gov

Flow Chemistry Approaches for Scalable and Sustainable Synthesis

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch production methods and offers significant advantages for the synthesis of radiopharmaceuticals. This technology utilizes microreactors or capillary systems where reagents are continuously pumped and mixed, allowing for precise control over reaction conditions such as temperature, pressure, and reaction time.

For the synthesis of 4-[(16-Fluorohexadecyl)oxy]benzoic acid and its ¹⁸F-labeled counterpart, flow chemistry could offer several key benefits:

Enhanced Safety: The small reaction volumes within the flow system minimize the risks associated with handling highly reactive or radioactive materials.

Improved Efficiency: The high surface-area-to-volume ratio in microreactors leads to superior heat and mass transfer, often resulting in faster reactions and higher yields compared to batch synthesis.

Scalability: Production can be easily scaled up by extending the operational time of the continuous process, rather than using larger, more hazardous reaction vessels.

Sustainability: Flow chemistry often reduces solvent and reagent waste, contributing to a greener chemical process.

A hypothetical flow synthesis of [¹⁸F]FHBA could involve the immobilization of a precursor on a solid support within a reactor column. A solution of activated [¹⁸F]fluoride would then be passed through this column, enabling a rapid and efficient fluorination reaction. Subsequent online purification steps could be integrated into the flow path, leading to a continuous stream of the purified product. This approach would be particularly advantageous for the late-stage introduction of the ¹⁸F isotope, maximizing the radiochemical yield by minimizing decay losses. frontiersin.org

Integration of 4-[(16-Fluorohexadecyl)oxy]benzoic acid Research with Artificial Intelligence and Machine Learning

Predictive Modeling for Biological Interactions and Metabolism

Machine learning models can be trained on large datasets of existing compounds to predict the pharmacokinetic and pharmacodynamic properties of new molecules. For [¹⁸F]FHBA, these models could provide crucial insights long before extensive and costly experimental studies are undertaken.

By analyzing the structural features of [¹⁸F]FHBA, ML algorithms could predict:

Blood-Brain Barrier Penetration: Essential for tracers targeting neurological disorders.

Binding Affinity: Predicting the strength of interaction with target proteins, such as fatty acid transporters or enzymes involved in lipid metabolism.

Metabolic Stability: Identifying potential sites of metabolic breakdown, which can inform the design of more stable analogues. For example, isotopic substitution of hydrogen with deuterium (B1214612) at metabolically vulnerable sites has been used to improve tracer stability. nih.gov

Off-Target Effects: Predicting potential interactions with other proteins that could lead to non-specific signals or adverse effects.

Table 2: AI/ML Predictive Modeling for [¹⁸F]FHBA

Input DataAI/ML ModelPredicted Output
Molecular Structure (SMILES)Graph Neural Network (GNN)Binding affinity to fatty acid transport proteins
Physicochemical PropertiesRandom Forest, Support Vector MachineLipophilicity, Water Solubility, Metabolic Stability
In vitro Assay DataDeep Neural Network (DNN)Cell uptake and retention kinetics
Preclinical PET Image DataConvolutional Neural Network (CNN)In vivo biodistribution, clearance rate, tumor-to-background ratio

AI-Driven Retrosynthesis and Design of Novel Analogues

Potential modifications an AI might suggest for analogue design include:

Altering the length of the fluoroalkyl chain to fine-tune lipophilicity.

Introducing different functional groups on the benzoic acid ring to enhance target binding.

Replacing the ether linkage with a more metabolically stable alternative.

Collaborative Research Opportunities and Interdisciplinary Approaches to Expand Research Scope

The development of a novel PET tracer is an inherently multidisciplinary endeavor. nih.gov Advancing the research of 4-[(16-Fluorohexadecyl)oxy]benzoic acid from a chemical entity to a validated research or clinical tool requires a convergence of expertise from diverse fields.

Establishing a collaborative network is essential for expanding the research scope. Key collaborations would include:

Radiochemists and Organic Chemists: To optimize the synthesis and radiolabeling of the compound and its analogues.

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to characterize the tracer's biological activity, target engagement, and mechanism of action.

Nuclear Medicine Physicians and Physicists: To design and execute preclinical and clinical imaging protocols, and to develop quantitative methods for image analysis.

Data Scientists and AI Experts: To build the predictive models for metabolism and interaction, and to develop AI-driven tools for image interpretation and analogue design. nih.gov

Clinicians and Disease Experts: To identify the most relevant clinical questions that the tracer could help answer, such as in oncology, cardiology, or neurology, where fatty acid metabolism is often dysregulated.

Table 3: Interdisciplinary Roles in Tracer Development

DisciplineKey Contributions
Radiochemistry Synthesis optimization, automation, cGMP production, quality control.
Cell Biology In vitro uptake assays, mechanism of action studies, target validation.
Animal Science Preclinical imaging in disease models, biodistribution and toxicology studies.
Medical Physics Image reconstruction, kinetic modeling, dosimetry calculations.
Clinical Medicine Design of clinical trials, patient recruitment, evaluation of diagnostic utility.
Artificial Intelligence Predictive modeling, retrosynthesis, image analysis, analogue design.

Through such interdisciplinary partnerships, the full potential of 4-[(16-Fluorohexadecyl)oxy]benzoic acid as a molecular imaging probe can be explored, potentially leading to new insights into disease pathophysiology and new tools for clinical diagnostics. massgeneralbrigham.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.